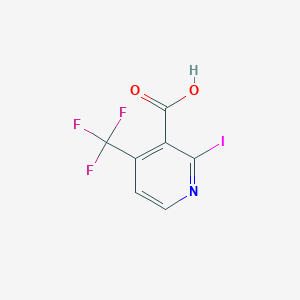
2-Iodo-4-trifluoromethyl-nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4-trifluoromethyl-nicotinic acid is an organic compound belonging to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the nicotinic acid core. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Méthodes De Préparation
The synthesis of 2-Iodo-4-trifluoromethyl-nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-trifluoromethyl nicotinic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions typically include the use of solvents such as acetic acid or acetonitrile and temperatures ranging from room temperature to reflux conditions .
For industrial production, the process may involve more efficient and scalable methods. One such method includes the reaction of 4-trifluoromethyl nicotinic acid with iodine monochloride in the presence of a base such as sodium hydroxide. This method offers higher yields and is more suitable for large-scale production .
Analyse Des Réactions Chimiques
2-Iodo-4-trifluoromethyl-nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
2-Iodo-4-trifluoromethyl-nicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Iodo-4-trifluoromethyl-nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2-Iodo-4-trifluoromethyl-nicotinic acid can be compared with other similar compounds, such as:
4-Trifluoromethyl nicotinic acid: This compound lacks the iodine atom but shares the trifluoromethyl group.
2-Iodo nicotinic acid: This compound has an iodine atom but lacks the trifluoromethyl group.
Nicotinic acid (Niacin): The parent compound of this compound, niacin, is a well-known vitamin with essential biological functions.
The uniqueness of this compound lies in its combination of iodine and trifluoromethyl groups, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H3F3INO2 |
|---|---|
Poids moléculaire |
317.00 g/mol |
Nom IUPAC |
2-iodo-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H,13,14) |
Clé InChI |
KBGHCRBESXTNSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















